

# CAS number and molecular structure of Phencyclidine hydrochloride

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Compound of Interest

Compound Name: Phencyclidine hydrochloride

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# An In-depth Technical Guide to Phencyclidine Hydrochloride

This technical guide provides a comprehensive overview of **Phencyclidine hydrochloride** (PCP HCl), intended for researchers, scientists, and drug development professionals. The document details its chemical properties, molecular structure, synthesis, analytical methodologies, and mechanism of action.

## **Chemical and Physical Properties**

**Phencyclidine hydrochloride** is the salt form of phencyclidine, a dissociative anesthetic.[1][2] Key identifying information and physical properties are summarized below.



Property	Value	Citation(s)
CAS Number	956-90-1	[1][2][3]
Molecular Formula	C17H26CIN	[1]
IUPAC Name	1-(1- phenylcyclohexyl)piperidine;hy drochloride	[1]
Molecular Weight	279.8 g/mol	[1][4]
Appearance	White crystalline powder	[5]
Solubility	Soluble in water and ethanol	[5][6]
Melting Point	233-234.5 °C	[2][7]
SMILES	C1CCC(CC1) (C2=CC=CC=C2)N3CCCCC3. CI	[1][2]
InChI Key	BUAJNGPDPGKBGV- UHFFFAOYSA-N	[1][2]

### **Molecular Structure**

Phencyclidine possesses a unique three-ring structure, consisting of a phenyl ring and a piperidine ring attached to a central cyclohexane ring.[8]

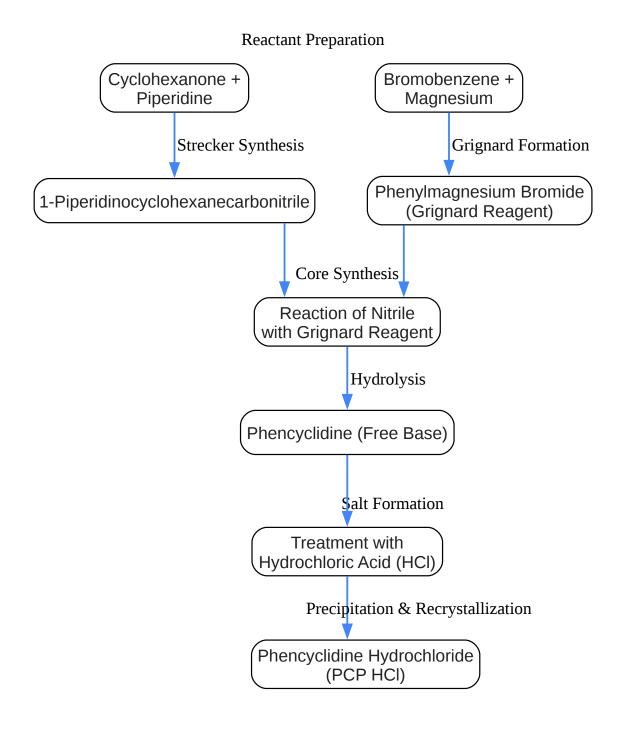
Chemical structure of Phencyclidine hydrochloride

Caption: 2D Chemical Structure of Phencyclidine hydrochloride.

### **Synthesis of Phencyclidine Hydrochloride**

The synthesis of **phencyclidine hydrochloride** is a multi-step process that typically involves the reaction of a Grignard reagent with a nitrile. A common synthetic route is the reaction of 1-piperidinocyclohexanecarbonitrile with phenylmagnesium bromide.[2][9]





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Caption: Logical workflow for the synthesis of **Phencyclidine hydrochloride**.



### **Experimental Protocol: Synthesis via Grignard Reaction**

This protocol is a generalized procedure based on established synthetic methods.[2][9]

- Preparation of 1-Piperidinocyclohexanecarbonitrile:
  - A solution of cyclohexanone, piperidine, and a catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene is refluxed with azeotropic removal of water.
  - The resulting enamine is then reacted with a cyanide source, such as potassium cyanide, to yield 1-piperidinocyclohexanecarbonitrile.
- Preparation of Phenylmagnesium Bromide (Grignard Reagent):
  - In a flame-dried apparatus under an inert atmosphere, magnesium turnings are reacted with bromobenzene in anhydrous diethyl ether to initiate the formation of the Grignard reagent.[2]
- Grignard Reaction and Formation of Phencyclidine:
  - The solution of 1-piperidinocyclohexanecarbonitrile is added to the refluxing solution of phenylmagnesium bromide.[2]
  - The reaction mixture is heated for an additional hour. After cooling, the reaction is quenched by careful hydrolysis with an acid, such as hydrobromic acid.
  - The resulting crude phencyclidine hydrobromide is basified and extracted with an organic solvent like benzene.[2]
- Formation and Purification of Phencyclidine Hydrochloride:
  - The free base is treated with an excess of isopropanolic HCl and diluted with ether to precipitate the hydrochloride salt.[2][9]
  - The resulting solid is collected and can be recrystallized from a suitable solvent like 2propanol to yield pure phencyclidine hydrochloride.[2][9]

## **Analytical Methodologies**



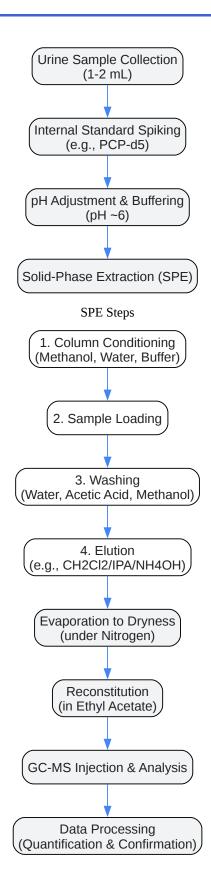
The detection and quantification of phencyclidine in biological matrices are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the confirmatory methods of choice.[4][5][10]

Parameter	Gas Chromatography- Mass Spectrometry (GC-MS)	Liquid Chromatography- Tandem Mass Spectrometry (LC- MS/MS)	Citation(s)
Principle	Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass analysis.	Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by tandem mass analysis.	[4][10]
Sample Preparation	Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Derivatization is generally not required.	Solid-Phase Extraction (SPE) or protein precipitation. Derivatization is not required.	[3][10]
Ionization	Electron Ionization (EI)	Electrospray Ionization (ESI)	[10][11]
Typical LLOQ	~2.5 - 5 ng/mL in urine	~0.06 - 1 ng/mL in serum/blood	[3][10][11]
Advantages	Robust, reliable, and well-established method.	Higher sensitivity and specificity, shorter run times.	[10]

## **Experimental Protocol: GC-MS Analysis of PCP in Urine**

The following is a typical workflow for the confirmatory analysis of PCP in urine samples.





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Caption: Experimental workflow for GC-MS analysis of PCP in urine.



- Sample Preparation:
  - $\circ$  To 1 mL of urine, add 50 µL of a deuterated internal standard (e.g., PCP-d5, 1 µg/mL).[12]
  - Add 1 mL of a phosphate buffer solution (100 mM, pH 6.0) and adjust the pH to 6.0  $\pm$  0.5. [12]
- Solid-Phase Extraction (SPE):
  - Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with 2 mL of methanol, 2 mL of deionized water, and 1 mL of phosphate buffer.[12]
  - Loading: Load the prepared sample onto the cartridge.[12]
  - Washing: Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of acetate solution, and 2 mL of methanol to remove interferences.[12]
  - Drying: Dry the cartridge under a stream of nitrogen.
  - Elution: Elute the analyte with 3 mL of an elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide, 78:20:2 v/v/v).[12]
- · Final Processing and Analysis:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in 50-100 μL of ethyl acetate.[3][12]
  - Inject a 1 μL aliquot into the GC-MS system.
- GC-MS Parameters (Example):
  - Column: TRACE™ TR-5MS (or equivalent)[11]
  - Carrier Gas: Helium[11]
  - Injection Mode: Splitless[3]
  - Temperature Program: An initial temperature of 175 °C may be used for rapid elution.



MS Mode: Selected Ion Monitoring (SIM). For PCP, monitor ions such as m/z 243
(molecular ion), 200 (quantitation ion), 159, and 91. For PCP-d5, monitor m/z 248 and 205
(quantitation ion).[11]

## **Mechanism of Action: NMDA Receptor Antagonism**

Phencyclidine's primary pharmacological effect is mediated through its action as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory.[13][14]



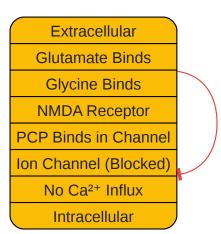
#### NMDA Receptor - Resting State

_	Extracellular
	Glutamate
	Glycine
	NMDA Receptor
	Mg <sup>2+</sup> Block
I	on Channel (Closed)
	Intracellular

#### NMDA Receptor - Activated State

Extracellular	
Glutamate Binds	
Glycine Binds	
NMDA Receptor	\
Mg <sup>2+</sup> Unblocks	)
Ion Channel (Open)	
Ca <sup>2+</sup> Influx	
Intracellular	

#### **PCP** Inhibition



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Caption: Signaling pathway of NMDA receptor and inhibition by PCP.



Under normal physiological conditions, the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open.[15][16] At resting membrane potential, the channel is blocked by a magnesium ion (Mg<sup>2+</sup>). Upon depolarization of the postsynaptic membrane, the Mg<sup>2+</sup> block is relieved, allowing calcium (Ca<sup>2+</sup>) and other cations to flow into the cell, triggering downstream signaling cascades.[15]

PCP exerts its effect by binding to a specific site within the ion channel of the NMDA receptor, physically obstructing the passage of ions even when the receptor is activated by its agonists. [14] This blockade is non-competitive and use-dependent, meaning the channel must first open for PCP to gain access to its binding site. The resulting inhibition of glutamatergic neurotransmission leads to the dissociative, anesthetic, and hallucinogenic effects characteristic of PCP intoxication.[13]

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